2-(3-Bromophenoxy)-N-isopropylacetamide
Overview
Description
2-(3-Bromophenoxy)-N-isopropylacetamide is an organic compound characterized by its bromophenoxy group and isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenoxy)-N-isopropylacetamide typically involves the reaction of 3-bromophenol with isopropylamine in the presence of acetic anhydride. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. This involves the initial bromination of phenol to produce 3-bromophenol, followed by the reaction with isopropylamine and acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenols or amides.
Scientific Research Applications
2-(3-Bromophenoxy)-N-isopropylacetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
2-(3-Bromophenoxy)-N-isopropylacetamide is compared with other similar compounds, such as 2-(3-bromophenoxy)ethanol and 2-(3-bromophenoxy)ethylamine. While these compounds share structural similarities, this compound is unique in its isopropylacetamide group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
2-(3-bromophenoxy)ethanol
2-(3-bromophenoxy)ethylamine
2-(3-bromophenoxy)tetrahydro-2H-pyran
This comprehensive overview highlights the significance of 2-(3-Bromophenoxy)-N-isopropylacetamide in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-propan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)13-11(14)7-15-10-5-3-4-9(12)6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSWIBILDRGLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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